molecular formula C18H15BrN2O4 B11563409 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B11563409
M. Wt: 403.2 g/mol
InChI Key: UUWHKQUQYOCXHU-UHFFFAOYSA-N
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Description

2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction. One common method involves the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts such as piperidine or ammonium acetate are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile distinguishes it from similar compounds. This bromine atom can enhance the compound’s reactivity and biological activity, making it a more potent candidate for various applications .

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C18H15BrN2O4/c1-3-23-13-5-4-10(19)7-11(13)15-12(8-20)17(21)25-14-6-9(2)24-18(22)16(14)15/h4-7,15H,3,21H2,1-2H3

InChI Key

UUWHKQUQYOCXHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N

Origin of Product

United States

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